Difluoroacetate

Analytical Chemistry LC-MS Bioanalysis

Difluoroacetate (CAS 83193-04-8), the conjugate base of difluoroacetic acid (DFA, CHF₂COO⁻), is a monocarboxylic acid anion and organofluorine compound derived from acetate. As a key intermediate in pharmaceutical and agrochemical synthesis, it serves as a versatile building block for introducing difluoromethyl (CF₂H) groups, which are prized for their unique electronic and hydrogen-bonding properties.

Molecular Formula C2HF2O2-
Molecular Weight 95.02 g/mol
CAS No. 83193-04-8
Cat. No. B1230586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoroacetate
CAS83193-04-8
Synonymsdifluoroacetate
difluoroacetic acid
difluoroacetic acid, 2-(14)C-labeled
difluoroacetic acid, ammonium salt
difluoroacetic acid, copper (+1) salt
difluoroacetic acid, copper (+2) salt
difluoroacetic acid, lead (+4) salt
difluoroacetic acid, silver (+1) salt
difluoroacetic acid, sodium salt
sodium difluoroacetate
Molecular FormulaC2HF2O2-
Molecular Weight95.02 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])(F)F
InChIInChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1
InChIKeyPBWZKZYHONABLN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoroacetate (CAS 83193-04-8) Applications and Differentiation in Chemical and Biological Sciences


Difluoroacetate (CAS 83193-04-8), the conjugate base of difluoroacetic acid (DFA, CHF₂COO⁻), is a monocarboxylic acid anion and organofluorine compound derived from acetate [1]. As a key intermediate in pharmaceutical and agrochemical synthesis, it serves as a versatile building block for introducing difluoromethyl (CF₂H) groups, which are prized for their unique electronic and hydrogen-bonding properties [2]. Its applications extend to analytical chemistry as a mobile phase additive for liquid chromatography-mass spectrometry (LC-MS) and to materials science as an electrolyte component in advanced battery systems [3].

Synthesis

Difluoromethyl building block for drug and agrochemical design

Analytical

LC-MS mobile phase additive for enhanced sensitivity context

Materials

Fluorinated ester electrolyte for lithium metal battery research

Why Generic Substitution of Difluoroacetate in R&D and Industrial Processes is Not Advisable


The degree of fluorination in acetate derivatives—monofluoroacetate (MFA), difluoroacetate (DFA), and trifluoroacetate (TFA)—critically dictates the compound's physicochemical and biological behavior. Each fluorine atom exerts a strong electron-withdrawing inductive effect, significantly altering the pKa of the carboxylic acid, the hydrogen-bonding capacity, and the metabolic fate of the molecule [1]. Consequently, a reagent or intermediate optimized with a difluoroacetate moiety cannot be reliably replaced by its mono- or trifluorinated analogs without fundamentally changing the outcome of a synthetic sequence, a chromatographic separation, or a biological assay [2]. The specific properties of difluoroacetate provide a unique balance of acidity, lipophilicity, and reactivity that makes it indispensable for specific applications where other fluorinated acetates would fail or perform suboptimally.

Fluorination degree shifts reactivity

Mono-/trifluoro analogs alter pKa, H-bonding, and metabolic fate, limiting direct replacement in synthesis or biological studies.

LC-MS ion suppression and selectivity differ

DFA's balance of acidity and lipophilicity provides distinct chromatographic and ionization profiles; replacement may compromise sensitivity or resolution.

Electrolyte thermal behavior may not transfer

Non-fluorinated esters lack the thermal stabilization observed with DFA-based electrolytes, requiring independent safety and performance validation.

Quantitative Evidence: Difluoroacetate Differentiation vs. Close Analogs in Key Applications


Enhanced Mass Spectrometry Sensitivity and Ion Suppression Mitigation in LC-MS Compared to Trifluoroacetate

In LC-MS analysis, difluoroacetate (as DFA) is a superior mobile phase modifier compared to the industry standard trifluoroacetate (as TFA). DFA exhibits a significantly reduced effect on ion suppression during electrospray ionization (ESI), leading to enhanced mass spectrometry sensitivity while retaining robust chromatographic performance. This is due to DFA being less acidic and less hydrophobic than TFA, and its ability to lower droplet surface tension [1].

MS Sensitivity vs TFA
Head-to-head
DFA reduces ion suppression, improving signal
Supports low-abundance analyte detection
RPLC-ESI-MS context
Analytical Chemistry LC-MS Bioanalysis

Alternative Chromatographic Selectivity and Resolution for mAb Tryptic Peptides vs. Formic Acid

When compared to formic acid (FA), a common alternative to TFA for LC-MS, DFA offers unique chromatographic selectivity that can yield higher resolution separations for complex samples like monoclonal antibody (mAb) tryptic digests. This allows for the resolution of critical peptide pairs that might co-elute using a standard FA-based method [1].

Selectivity vs Formic Acid
Head-to-head
DFA resolves co-eluting peptide pairs
Enables critical resolution in mAb mapping
NIST mAb digest, RPLC
Biopharmaceutical Analysis Peptide Mapping Chromatography

Unique Thermal Stabilization of Lithium Metal Anode Electrolytes vs. Non-Fluorinated Esters

In lithium-ion battery research, methyl difluoroacetate-based electrolytes offer a distinct safety and performance advantage. Differential scanning calorimetry (DSC) measurements show that LiPF₆/methyl difluoroacetate shifts the exothermic peak of the electrolyte when in contact with lithium metal or Li₀.₅CoO₂ to about 300°C, demonstrating a significant stabilization effect compared to non-fluorinated ester electrolytes [1].

Thermal Stability vs Esters
Head-to-head
Exothermic peak shift to ~300°C
Supports thermal stability screening
DSC, Li metal cell context
Battery Technology Electrolyte Lithium Metal Batteries

Enzymatic Degradation Pathway Divergence: Rate-Determining Step Shift vs. Trifluoroacetate and Monofluoroacetate

The biodegradation pathway of difluoroacetate by fluoroacetate dehalogenase (FAcD) shows a mechanistic divergence compared to its closest analogs. Quantum mechanics/molecular mechanics (QM/MM) studies reveal that for difluoroacetate and trifluoroacetate, C-F bond activation becomes the rate-determining step, whereas for monofluoroacetate, nucleophilic attack is the rate-determining step [1]. This suggests that di- and tri-fluorinated acetates are processed differently by this key metabolic enzyme.

Degradation Rate Step
Reported
Rate step shifts to C-F bond activation
Predicts different environmental fate
QM/MM, FAcD enzyme context
Biochemistry Enzymology Environmental Science

Differential Environmental Detection Sensitivity by Ion Chromatography

Analytical methods for quantifying environmental contamination show differing detection limits for the series of fluorinated acetates. In a validated ion chromatography (IC) method for simultaneous determination, the detection limit for difluoroacetate (DFA) was found to be 38 μg/L, which is distinct from both monofluoroacetate (MFA) at 21 μg/L and trifluoroacetate (TFA) at 36 μg/L [1].

IC Detection Limits
Head-to-head
DFA LOD: 38 μg/L; MFA 21, TFA 36
Distinct analytical sensitivity profiles
50 μL injection, S/N=3
Environmental Analysis Ion Chromatography Analytical Chemistry

Optimized Use Cases for Difluoroacetate in Advanced Scientific and Industrial Workflows


High-Sensitivity LC-MS Peptide Mapping for Biopharmaceutical Characterization

For analytical development scientists requiring sensitive and selective peptide mapping of monoclonal antibodies (mAbs), difluoroacetate (as IonHance DFA) is the mobile phase additive of choice. As demonstrated in Section 3, it provides a crucial balance by mitigating ion suppression associated with TFA [1], while delivering unique selectivity and higher resolution compared to FA . Procuring DFA directly addresses the industry need for robust, high-resolution, and highly sensitive MS-based methods for biotherapeutic quality control.

Electrolyte Formulation for Safer, High-Voltage Lithium Metal Batteries

Battery research groups focused on overcoming the safety and cycle-life limitations of lithium metal anodes should prioritize procuring methyl difluoroacetate. The evidence in Section 3 shows that this difluoroacetate ester provides a quantifiable thermal stabilization effect, shifting exothermic decomposition events to higher temperatures (~300°C) compared to non-fluorinated ester electrolytes [1]. This makes it a critical component for developing next-generation high-energy-density batteries where safety is paramount.

Sustainable and Scalable Difluoromethylation in Drug Discovery

Medicinal chemists seeking a robust, scalable method to install the valuable CF₂H bioisostere onto complex aryl scaffolds should utilize potassium difluoroacetate. As detailed in Section 3, this compound is a preferred reagent in a novel Fe/Ni electrocatalytic method for the difluoromethylation of (hetero)aryl halides, offering a sustainable and practical alternative to less atom-economical or harsher fluorinating agents [1]. Its procurement enables the efficient late-stage functionalization of drug candidates, a key step in modern pharmaceutical lead optimization.

Application
Selection Property
Validation Focus
Biopharmaceutical peptide mapping studies
Ion suppression control and peptide selectivity
MS sensitivity and critical pair resolution
Lithium metal battery electrolyte research
Fluorinated ester thermal stability
Exothermic decomposition temperature review
Late-stage drug candidate functionalization
Electrocatalytic difluoromethylation compatibility
Aryl halide functionalization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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